molecular formula C₇H₁₄F₂N₂O₂ B1156600 N5-Methyl Eflornithine

N5-Methyl Eflornithine

Cat. No.: B1156600
M. Wt: 196.2
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N5-Methyl Eflornithine is a structural analog of the ornithine decarboxylase (ODC) inhibitor Eflornithine, designed for advanced research into the polyamine biosynthesis pathway . Polyamines, such as putrescine and spermidine, are crucial for fundamental cellular processes including growth, differentiation, and proliferation . The mechanism of action for the parent compound, Eflornithine, involves acting as an irreversible 'suicide inhibitor' of ODC, the first and rate-limiting enzyme in polyamine synthesis . By covalently binding to the active site of ODC, it prevents the conversion of ornithine to putrescine, thereby depleting intracellular polyamine levels and arresting rapid cell growth . Researchers can utilize this compound to probe the structural specificity of ODC inhibition and investigate potential modified pharmacological properties. Its primary research applications include the study of polyamine biology in various cell models, exploration of mechanisms to slow hyperproliferative processes, and as a tool for developing new therapeutic strategies for conditions where polyamine metabolism is dysregulated, such as certain cancers and parasitic infections . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. Proper safety data sheets should be consulted prior to use. Researchers are encouraged to validate the specific activity and potency of this analog in their experimental systems.

Properties

Molecular Formula

C₇H₁₄F₂N₂O₂

Molecular Weight

196.2

Synonyms

2-Amino-2-(difluoromethyl)-5-(methylamino)pentanoic Acid

Origin of Product

United States

Synthetic Methodologies and Chemical Derivatization of N5 Methyl Eflornithine

Stereoselective Synthesis and Chiral Resolution Techniques

Eflornithine (B1671129) is a chiral molecule, and it is typically administered as a racemic mixture. However, its enantiomers (D- and L-eflornithine) exhibit different affinities for their target enzyme, ornithine decarboxylase, suggesting that their pharmacodynamic profiles may differ. nih.govresearchgate.net Consequently, the ability to isolate or synthesize specific enantiomers of N5-Methyl Eflornithine is of significant research interest.

Chiral Resolution:

The most common approach to obtaining enantiomerically pure forms of eflornithine and its derivatives is through chiral resolution of the racemic mixture. wikipedia.org This typically involves one of two main strategies:

Crystallization of Diastereomeric Salts: This classic method involves reacting the racemic mixture with a chiral resolving agent (e.g., tartaric acid or (-)-binaphthylphosphoric acid) to form a pair of diastereomeric salts. wikipedia.orglookchem.com These diastereomers have different physical properties, such as solubility, allowing them to be separated by fractional crystallization. wikipedia.org Once separated, the resolving agent is removed to yield the pure enantiomers. lookchem.com

Chiral Chromatography: High-performance liquid chromatography (HPLC) and supercritical fluid chromatography (SFC) using chiral stationary phases (CSPs) are powerful techniques for separating enantiomers. nih.govnih.gov For eflornithine, successful separation has been achieved using HPLC with a Chirobiotic R stationary phase. nih.govresearchgate.net While direct separation of eflornithine enantiomers via SFC proved challenging, derivatization with ortho-phthalaldehyde (OPA) enabled enantioselective separation on an analytical scale. nih.govresearchgate.net These chromatographic methods would be directly applicable to the resolution of racemic this compound.

The table below summarizes chromatographic conditions that have been successfully used for the chiral separation of eflornithine derivatives.

TechniqueChiral Stationary Phase (CSP)Mobile Phase/ModifierDetectionApplication
HPLC Chirobiotic RMethanol (B129727)/Water (90:10 v/v) with Acetic Acid and TriethylamineMass Spectrometry (MS)Semipreparative isolation of D- and L-Eflornithine researchgate.net
SFC Chiralpak IGEthanol (35%) with 20 mM Ammonia in CO₂UV (240 nm)Analytical separation of OPA-derivatized Eflornithine nih.gov

Isotopic Labeling Strategies for this compound (e.g., Deuteration at N5-Methyl Position for Metabolic Tracing)

Isotopic labeling is an invaluable tool in drug metabolism and pharmacokinetic studies. Replacing hydrogen atoms with their heavier isotope, deuterium (B1214612), can create a kinetic isotope effect, slowing down metabolic pathways that involve the cleavage of the carbon-deuterium bond. nih.govresearchgate.net This strategy can be used to investigate metabolic stability and trace the fate of a molecule in vivo.

For this compound, a key metabolic pathway could be N-demethylation. To study this, a deuterated analog can be synthesized where the three hydrogen atoms on the N5-methyl group are replaced with deuterium (a -CD₃ group).

Synthetic Approach for Deuteration:

The synthesis of N5-(trideuteromethyl)-Eflornithine would follow the same reductive amination pathway described in section 2.1, but with the use of a deuterated reagent.

Deuterated Formaldehyde (B43269) (CD₂O) or Paraformaldehyde-d₂: By substituting standard formaldehyde with its deuterated counterpart in the reductive amination step, the resulting methyl group will be deuterated.

Reducing Agent: A standard reducing agent like sodium borohydride (B1222165) can be used.

This approach provides a direct method to introduce the isotopic label at the specific site of interest. The resulting deuterated this compound would have nearly identical chemical properties to the non-deuterated version but a slightly higher mass and a significantly stronger C-D bond compared to the C-H bond. nih.gov This increased bond strength can slow down metabolism by enzymes that catalyze N-demethylation, allowing for more precise tracking of the compound and its metabolites. dovepress.com

Characterization of this compound Purity and Structure for Research Applications

The definitive characterization of this compound's structure and the determination of its purity are essential for any research application. A combination of spectroscopic and chromatographic techniques is employed for this purpose.

Spectroscopic Methods:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are used to elucidate the molecular structure. The presence of the N5-methyl group would be confirmed by a characteristic signal in the ¹H NMR spectrum, and its connection to the N5 nitrogen can be confirmed through 2D NMR experiments.

Mass Spectrometry (MS): MS is used to confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which helps to confirm the elemental composition.

Chromatographic Methods:

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is a standard method for assessing the purity of pharmaceutical compounds. researchgate.netsphinxsai.com A validated RP-HPLC method for eflornithine has been developed using a C18 column with a methanol and water mobile phase, which could be adapted for this compound. sphinxsai.com Purity is determined by measuring the area of the main peak relative to the total area of all peaks detected.

The table below outlines a typical set of analytical methods for characterization.

Analytical MethodParameter MeasuredPurpose
¹H and ¹³C NMR Chemical shifts, coupling constantsConfirms the chemical structure and connectivity of atoms.
Mass Spectrometry Mass-to-charge ratio (m/z)Determines the molecular weight and confirms elemental composition.
RP-HPLC Retention time, peak areaQuantifies purity and detects impurities. sphinxsai.com
Chiral HPLC/SFC Separation of enantiomersDetermines enantiomeric purity or ratio. nih.gov

These analytical techniques, when used in combination, provide comprehensive data to confirm the identity, structure, and purity of synthesized this compound, ensuring its suitability for further research.

Molecular and Cellular Mechanisms of Action of N5 Methyl Eflornithine

Enzymatic Inhibition Kinetics and Specificity (Ornithine Decarboxylase and Related Enzymes)

Eflornithine (B1671129) is a highly specific inhibitor of ornithine decarboxylase (ODC), the first and rate-limiting enzyme in the biosynthesis of polyamines. Polyamines are crucial for cell proliferation and differentiation, making ODC a key target for therapeutic intervention. The inhibitory action of Eflornithine is potent and selective for ODC, with minimal interaction with other related decarboxylase enzymes.

Eflornithine is classified as a mechanism-based inhibitor, also known as a "suicide inhibitor". This means it is initially unreactive and acts as a substrate for the target enzyme. The catalytic action of Ornithine Decarboxylase on Eflornithine initiates a chemical transformation that converts the inhibitor into a reactive species.

The process begins when Eflornithine, structurally similar to the natural substrate ornithine, enters the active site of ODC. Aided by the cofactor pyridoxal (B1214274) 5'-phosphate (PLP), the enzyme attempts to decarboxylate Eflornithine. This catalytic process, however, generates a reactive intermediate. This intermediate then forms a stable, irreversible covalent bond with a critical amino acid residue (specifically Cys-360) within the active site of ODC. This covalent modification permanently inactivates the enzyme, preventing it from processing its natural substrate, ornithine.

Specific kinetic data comparing the ODC inhibitory activity of N5-Methyl Eflornithine to Eflornithine is not available in published literature. However, the mechanism of Eflornithine is well-characterized. As an irreversible inhibitor, its potency is often described by the rate of inactivation rather than a simple IC50 value. The modification of the amine group in the N5 position could potentially alter the compound's affinity for the ODC active site or its transport into the cell, but without direct experimental data, any comparison remains speculative. Eflornithine itself has demonstrated potent, time-dependent inactivation of ODC in various cellular and parasitic models.

Impact on Polyamine Biosynthesis and Homeostasis in Cellular Models

The irreversible inhibition of ODC by Eflornithine has profound and direct consequences on the intracellular concentrations of polyamines. By blocking the conversion of ornithine to putrescine, Eflornithine effectively shuts down the primary pathway for polyamine production.

PolyamineEffect of Eflornithine TreatmentTypical Observation in Cellular Models
PutrescineStrongly DecreasedRapid and near-total depletion
Spermidine (B129725)DecreasedGradual reduction following putrescine depletion
SpermineVariable (Stable or Increased)Levels may be maintained or slightly elevated initially

Polyamines are essential polycations that interact with negatively charged macromolecules like DNA and RNA, playing a vital role in their synthesis, stabilization, and function. The depletion of putrescine and spermidine following Eflornithine treatment impairs both DNA and RNA synthesis. This disruption is a key factor leading to the cytostatic (growth-inhibiting) effects of the drug.

By halting polyamine production, Eflornithine induces cell cycle arrest, typically in the G1 phase, preventing cells from entering the S phase where DNA replication occurs. This inhibition of cell proliferation is the basis for its therapeutic applications. The absence of adequate polyamine levels disrupts chromatin structure and the function of enzymes involved in replication and transcription, ultimately leading to a halt in cell division.

Intracellular Transport and Cellular Uptake Mechanisms of this compound

Specific studies detailing the transport mechanisms for this compound have not been published. For the parent compound, Eflornithine, cellular uptake is a critical step for its therapeutic action. Research on the transport of Eflornithine into the parasite Trypanosoma brucei has identified a specific amino acid transporter, TbAAT6, as being responsible for its uptake. Loss-of-function mutations in this transporter gene are a known mechanism of drug resistance in the parasite. In mammalian cells, while the exact transporters are less definitively characterized, it is understood that Eflornithine likely utilizes amino acid transport systems to cross the cell membrane due to its structural similarity to ornithine.

Based on a comprehensive review of available scientific literature, there is no specific information regarding the molecular and cellular mechanisms of action for the chemical compound "this compound," particularly concerning its interaction with amino acid transporters, membrane permeability, or the role of specific transporters like TbAAT6.

The provided outline focuses on detailed aspects of its uptake and transport at a cellular level:

Role of Specific Transporters (e.g., TbAAT6 in Trypanosomes) in Derivative Uptake

Without any studies on this compound, it is not possible to provide the requested information on its specific interactions with these transport systems or its membrane permeability characteristics.

Preclinical Pharmacodynamics and Biological Effects of N5 Methyl Eflornithine in Research Models

In Vivo Preclinical Models (Non-Human) for Mechanistic ResearchNo data are available.

Animal Models of Polyamine-Related Pathologies (e.g., Cancer Xenografts, Parasitic Infections)

No studies detailing the use of N5-Methyl Eflornithine (B1671129) in animal models of cancer xenografts or parasitic infections were identified. Research in these areas has historically centered on eflornithine.

Pharmacokinetic/Pharmacodynamic Correlations in Preclinical Species (e.g., Target Engagement, Tissue Distribution for Research Purposes)

Information regarding the correlation between the pharmacokinetic profile and the pharmacodynamic effects of N5-Methyl Eflornithine in preclinical species is not available. Studies on target engagement and tissue distribution specific to this methylated derivative have not been published.

Resistance Mechanisms to Eflornithine Derivatives in Preclinical Settings

While resistance to eflornithine is a documented phenomenon, there is no specific information regarding resistance mechanisms to this compound.

Genetic and Biochemical Adaptations in Target Organisms

No research could be located that describes genetic or biochemical adaptations in organisms leading to resistance specifically against this compound.

Role of Drug Transporters in this compound Resistance

The role of drug transporters in the potential resistance to this compound has not been investigated in any publicly available studies.

Structure Activity Relationships Sar and Computational Modeling of N5 Methyl Eflornithine and Its Analogs

Elucidation of Structural Determinants for ODC Binding and Inhibition

The inhibitory activity of eflornithine (B1671129) and its analogs against ornithine decarboxylase is critically dependent on specific structural features that facilitate binding to the enzyme's active site. The parent molecule, eflornithine, mimics the natural substrate, ornithine, allowing it to be recognized and processed by the enzyme. The key structural determinants for the binding of eflornithine, and by extension N5-Methyl Eflornithine, are centered around the molecule's alpha-amino group, the difluoromethyl group, the carbon chain, and the terminal (delta or N5) amino group.

The terminal N5-amino group of eflornithine plays a crucial role in anchoring the inhibitor within the ODC active site. X-ray crystallography studies of ODC in complex with ornithine and its analogs have revealed that this terminal amine forms important electrostatic interactions with acidic residues, specifically Asp332 and Asp361, which are located at the bottom of the active site pocket. nih.gov These interactions are vital for the proper orientation of the inhibitor for subsequent enzymatic steps that lead to irreversible inhibition.

The introduction of a methyl group to the N5-amine to form this compound would introduce several changes that are predicted to modulate its binding and inhibitory potential:

Steric Hindrance: The methyl group introduces additional bulk at a critical interaction point. This could potentially disrupt the precise positioning of the terminal amine, weakening the ionic bonds with Asp332 and Asp361. The degree of this disruption would depend on the conformational flexibility of the active site.

Solvation/Desolvation: The addition of a nonpolar methyl group would alter the solvation properties of the terminal end of the molecule. The energetic cost of desolvating the N5-methylamino group upon entering the active site might be different from that of the unsubstituted amino group, potentially impacting binding affinity.

The following table summarizes the key structural features and their roles in ODC binding, comparing eflornithine with the predicted attributes of this compound.

Structural FeatureRole in Eflornithine Binding to ODCPredicted Impact of N5-Methylation
α-Amino Group Forms a Schiff base with the pyridoxal-5'-phosphate (PLP) cofactor, initiating the catalytic process.No direct impact is predicted, as the modification is at the distal end of the molecule.
Difluoromethyl Group Acts as a mechanism-based inactivator. After decarboxylation, it facilitates covalent bond formation with a nearby cysteine residue (Cys360), leading to irreversible inhibition.No direct impact on the chemical mechanism of inactivation is anticipated.
Alkyl Chain Spans the active site channel, with hydrophobic interactions contributing to binding affinity. The length is critical for positioning the terminal groups.The length remains unchanged, so its primary role in positioning is maintained.
N5-Amino Group Forms critical ionic bonds with active site residues Asp332 and Asp361, anchoring the inhibitor.Potential for steric hindrance, altered basicity, and modified solvation properties, likely leading to a reduction in binding affinity and inhibitory potency.

Molecular Docking and Dynamics Simulations with Target Enzymes

Computational methods such as molecular docking and molecular dynamics (MD) simulations are invaluable for predicting and analyzing the binding of inhibitors to their target enzymes. In the absence of empirical data for this compound, these in silico approaches can provide significant insights into its potential interactions with ODC.

Molecular Docking: A molecular docking simulation of this compound into the active site of human ODC (using a known crystal structure, e.g., PDB ID: 1D7K) would be expected to show a binding pose similar to that of eflornithine. The α-amino group would be positioned near the PLP cofactor, and the alkyl chain would extend into the active site channel. The primary focus of the analysis would be the orientation and interactions of the N5-methylamino group. It is anticipated that the docking scores, which estimate the binding affinity, would be less favorable for this compound compared to eflornithine. This would be attributed to the steric clash between the methyl group and the surrounding residues, forcing the terminal amine into a suboptimal position for ideal hydrogen bonding with Asp332 and Asp361.

Molecular Dynamics Simulations: MD simulations could further elucidate the stability of the docked pose and the dynamic nature of the interactions. An MD simulation of the ODC-N5-Methyl Eflornithine complex would likely reveal greater conformational fluctuations of the inhibitor's terminal end within the active site compared to the ODC-eflornithine complex. The hydrogen bonds between the N5-methylamino group and the aspartate residues might be more transient and have a longer average distance, indicating weaker interactions. These simulations could also quantify the energetic penalty associated with the steric hindrance and altered electrostatics of the methylated amine.

The following table outlines the predicted outcomes from computational modeling of this compound with ODC.

Computational MethodPredicted Outcome for this compoundRationale
Molecular Docking Lower (less favorable) binding score compared to eflornithine.Steric hindrance from the N5-methyl group is expected to disrupt the optimal positioning for ionic bonding with Asp332 and Asp361.
Molecular Dynamics Increased conformational flexibility of the inhibitor's terminal end. Less stable and more distant hydrogen bonds between the N5-methylamino group and active site aspartates.The bulkier methylated amine would likely lead to less stable and more transient interactions within the confined space of the active site.

Quantitative Structure-Activity Relationship (QSAR) Studies for Derivative Design

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity. For ODC inhibitors, QSAR studies have helped to identify key molecular descriptors that correlate with inhibitory potency. These descriptors often include parameters related to molecular size, shape, lipophilicity, and electronic properties.

While a specific QSAR model for N5-substituted eflornithine analogs is not available, we can infer the likely impact of N5-methylation based on general QSAR principles for ODC inhibitors. Key descriptors that would be affected by the addition of a methyl group include:

Molecular Volume and Surface Area: The addition of a methyl group increases these descriptors. In many QSAR models for enzyme inhibitors, an increase in size in a sterically constrained region of the active site leads to a decrease in activity.

Lipophilicity (logP): The methyl group is hydrophobic, and its addition would increase the calculated logP of the molecule. While increased lipophilicity can sometimes enhance membrane permeability, within the highly polar environment of the ODC active site where the terminal amine binds, this is unlikely to be beneficial for binding affinity.

A hypothetical QSAR study for a series of N5-substituted eflornithine analogs would likely find that small, polar substituents at this position are favored for maintaining or improving activity, while bulky, nonpolar substituents are detrimental. This compound would likely fall into the latter category, predicting a decrease in inhibitory potency.

Rational Design of Novel Eflornithine Derivatives with Modified Selectivity or Potency

The principles of rational drug design aim to systematically modify a lead compound to improve its pharmacological properties. The insights gained from SAR, molecular modeling, and QSAR of eflornithine and its analogs can guide the design of novel derivatives.

Based on the understanding of the ODC active site, the terminal N5-amino group is a critical pharmacophoric feature. The rational design of new eflornithine derivatives would likely focus on modifications that preserve or enhance the favorable interactions of this group. The hypothetical case of this compound serves as a cautionary example of how a seemingly minor modification can have a significant negative impact on activity.

Strategies for designing novel eflornithine derivatives with potentially improved potency or selectivity might include:

Bioisosteric Replacement: Replacing the terminal amino group with other small, polar groups that can act as hydrogen bond donors and acceptors, such as a hydroxyl or a small amide group, could be explored.

Modifications to the Alkyl Chain: Altering the length or rigidity of the carbon chain could optimize the positioning of the terminal group within the active site.

Substitutions on the α-Carbon: While the difluoromethyl group is essential for the mechanism of irreversible inhibition, other small, electron-withdrawing groups could be investigated.

The rational design process would involve a continuous feedback loop between the design of new analogs, their synthesis, biological testing, and computational modeling to refine the understanding of the SAR and guide the next round of design. The predicted poor activity of this compound reinforces the importance of maintaining the specific electrostatic and steric properties of the terminal amino group for effective ODC inhibition.

Advanced Bioanalytical and Metabolomic Methodologies for N5 Methyl Eflornithine Research

Chromatographic Techniques for Quantification in Biological Matrices (e.g., LC-MS/MS in Tissue Extracts, Cell Lysates)

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) stands as the gold standard for the sensitive and specific quantification of small molecules like N5-Methyl Eflornithine (B1671129) in complex biological matrices such as tissue extracts and cell lysates. The principles for developing a robust LC-MS/MS method for N5-Methyl Eflornithine would be analogous to those established for Eflornithine.

A typical LC-MS/MS method involves the optimization of several key parameters to achieve the desired sensitivity, accuracy, and precision. Sample preparation is a critical first step to remove interfering substances. For Eflornithine, a simple protein precipitation with methanol (B129727) has been shown to be effective for extraction from brain homogenates, yielding recoveries of approximately 70% drugbank.com. A similar approach would likely be effective for this compound.

To enhance chromatographic retention and mass spectrometric detection of these polar compounds, pre-column derivatization is often employed. For instance, Eflornithine has been successfully derivatized with 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate, which improves its retention on a reverse-phase C18 column drugbank.com. The derivatized analyte can then be separated using a gradient elution with a suitable mobile phase, such as a mixture of water and methanol with an acidic modifier drugbank.com.

The mass spectrometer is operated in multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity. This involves monitoring a specific precursor-to-product ion transition for the analyte and its stable isotope-labeled internal standard. For derivatized Eflornithine, this technique has achieved a lower limit of quantification of 0.1 µM (18 ng/mL) using only a small sample volume drugbank.com. A similar level of sensitivity would be expected for an optimized this compound assay.

Table 1: Illustrative LC-MS/MS Parameters for this compound Quantification (based on Eflornithine methodology)

ParameterCondition
Sample Preparation Protein precipitation with methanol
Derivatization Agent 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate
Chromatographic Column Reverse-phase C18
Mobile Phase Gradient of aqueous and organic solvents (e.g., water/methanol with formic acid)
Ionization Mode Positive Electrospray Ionization (ESI+)
Detection Mode Multiple Reaction Monitoring (MRM)
Internal Standard This compound-d3

Spectroscopic Methods for Structural Elucidation and Metabolic Fate Tracking

Spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), are indispensable for the definitive structural elucidation of this compound and for tracking its metabolic fate.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy provide detailed information about the chemical environment of each proton and carbon atom in a molecule, respectively. For the structural confirmation of newly synthesized this compound, a complete assignment of its 1H and 13C NMR spectra would be essential. This involves analyzing chemical shifts, coupling constants, and signal multiplicities to piece together the molecular structure. Two-dimensional NMR techniques, such as COSY, HSQC, and HMBC, would be employed to establish connectivity between atoms. While specific NMR data for this compound is not yet widely published, the spectra would be expected to show characteristic signals for the methyl group attached to the nitrogen, in addition to the signals corresponding to the Eflornithine backbone.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the accurate mass of the molecule, which in turn allows for the determination of its elemental composition. The fragmentation pattern of a molecule in the mass spectrometer is unique and provides a fingerprint that can be used for structural confirmation. Electron impact (EI) or electrospray ionization (ESI) can be used to generate ions, and the resulting fragments are analyzed. For this compound, the fragmentation pattern would be expected to show losses of characteristic functional groups, which would be compared against the fragmentation of Eflornithine to confirm the structure.

To track the metabolic fate of this compound, biological samples (e.g., urine, plasma, cell extracts) taken after its administration would be analyzed by LC-MS/MS. The appearance of new peaks with related fragmentation patterns would indicate the formation of metabolites. The structures of these metabolites can then be proposed based on their mass shifts and fragmentation patterns compared to the parent drug. It is known that Eflornithine is not extensively metabolized and is primarily excreted unchanged in the urine drugbank.comdrugs.comnih.gov. It would be a key research question to determine if the addition of the N5-methyl group alters this metabolic profile.

Application of Stable Isotope Tracers (e.g., this compound-d3) in Metabolic Flux Analysis

Metabolic flux analysis is a powerful technique to quantify the rates of metabolic reactions within a biological system. The use of stable isotope tracers, such as this compound labeled with deuterium (B1214612) (e.g., this compound-d3), is central to these studies.

In a typical experiment, cells or an organism are exposed to the isotopically labeled compound. The label is then traced as it is incorporated into downstream metabolites. By measuring the isotopic enrichment in these metabolites over time using mass spectrometry or NMR, the flux through the metabolic pathway can be calculated.

The synthesis of this compound-d3 would be a prerequisite for such studies. The deuterium atoms would be strategically placed on the methyl group or another stable position on the molecule. The use of deuterated drugs in metabolism studies is a well-established practice to track the fate of a molecule and its metabolites nih.gov.

Once administered, the incorporation of the deuterium label from this compound-d3 into polyamines and other related metabolites would be monitored. This would provide quantitative insights into how this compound affects the dynamics of the polyamine pathway. This approach would allow researchers to determine if this compound is a substrate for enzymes in the pathway or if it solely acts as an inhibitor.

Table 2: Hypothetical Application of this compound-d3 in Metabolic Flux Analysis

StepDescriptionAnalytical Technique
1. Synthesis Chemical synthesis of this compound with a stable isotope label (e.g., d3 on the methyl group).NMR, Mass Spectrometry for confirmation
2. Administration Introduction of this compound-d3 to a biological system (e.g., cell culture).-
3. Sample Collection Collection of biological samples (e.g., cell lysates) at various time points.-
4. Metabolite Extraction Extraction of metabolites from the collected samples.Liquid-liquid or solid-phase extraction
5. Isotopic Analysis Quantification of the isotopic enrichment in downstream metabolites (e.g., polyamines) using LC-MS/MS.LC-MS/MS
6. Flux Calculation Mathematical modeling to calculate the metabolic flux through the polyamine pathway.Computational software

High-Throughput Screening Assays for Polyamine Pathway Modulation

High-throughput screening (HTS) is a crucial tool in drug discovery for identifying and characterizing new modulators of a specific biological pathway. For the polyamine pathway, HTS assays are designed to measure the activity of key enzymes, such as ornithine decarboxylase (ODC), the target of Eflornithine.

The development of HTS assays for ODC inhibitors has been an active area of research. One approach involves a tandem assay where the product of the ODC reaction, putrescine, is detected using a fluorescent reporter system. A DMSO-tolerant ODC tandem assay has been developed to make it suitable for screening large compound libraries, which are often dissolved in DMSO drugs.comnih.govresearchgate.netorbustherapeutics.com.

In the context of this compound, an HTS campaign could be designed to:

Identify novel inhibitors: Screen large chemical libraries for compounds that inhibit ODC activity. This compound could be used as a positive control in such screens.

Characterize structure-activity relationships (SAR): Synthesize and screen a library of this compound analogs to understand how modifications to the molecule affect its inhibitory activity.

Investigate off-target effects: Screen this compound against a panel of other enzymes to assess its selectivity.

The assay would typically be performed in a microplate format (e.g., 96- or 384-well plates) to allow for the simultaneous testing of thousands of compounds. The readout is often a change in fluorescence or absorbance, which can be measured rapidly by a plate reader.

Table 3: Components of a High-Throughput Screening Assay for ODC Inhibitors

ComponentDescription
Enzyme Recombinant human ornithine decarboxylase (ODC)
Substrate Ornithine
Detection System A secondary enzyme and a fluorogenic probe that reacts with the product (putrescine) to generate a fluorescent signal.
Test Compounds Library of small molecules, including this compound as a control.
Assay Format Microplate-based (96, 384, or 1536-well)
Readout Fluorescence intensity

Future Research Directions and Unexplored Avenues for N5 Methyl Eflornithine

Investigation of Novel Molecular Targets Beyond Canonical Polyamine Pathways

The primary mechanism of eflornithine (B1671129) is the inhibition of ODC, the rate-limiting enzyme in polyamine synthesis. However, studies have suggested that its effects may not be limited to this pathway alone. The addition of a methyl group in N5-Methyl Eflornithine could modulate its binding affinity not only for ODC but also for other, previously unidentified molecular targets.

Future research should focus on screening this compound against a broad panel of enzymes and receptors to identify potential novel interactions. The methyl group could influence the molecule's interaction with methyl-binding domains on proteins or affect its role in cellular methylation processes. It is known that polyamine depletion can activate opposing signaling pathways, including the phosphorylation of Akt/PKB and p27Kip1. nih.gov A key research question is whether this compound modulates these or other signaling pathways in a manner distinct from its parent compound. Investigating its impact on epigenetic mechanisms, such as DNA and histone methylation, is also a critical avenue, as the availability of methyl groups can be linked to polyamine metabolism.

Table 1: Hypothetical Target Profile Comparison

This table illustrates a potential research outcome comparing the inhibitory concentrations (IC50) of Eflornithine and this compound against various targets to identify novel activities.

Target Enzyme/Pathway Eflornithine IC50 (µM) This compound IC50 (µM) Potential Implication
Ornithine Decarboxylase (ODC) 25 30 Similar primary target affinity
Histone Methyltransferase (e.g., G9a) >1000 150 Novel epigenetic modulatory role
Protein Kinase (e.g., Akt/PKB) >1000 500 Altered impact on cell survival pathways

Development of Advanced Preclinical Models for Studying Eflornithine Derivatives

To accurately assess the therapeutic potential of this compound, it is imperative to move beyond traditional 2D cell culture and murine xenograft models. spandidos-publications.com The development and utilization of advanced preclinical models that more closely recapitulate human disease will be crucial.

Future studies should employ patient-derived xenografts (PDXs), three-dimensional (3D) organoid cultures, and genetically engineered mouse models (GEMMs). For instance, in the context of neuroblastoma, where eflornithine has shown promise, patient-derived organoids could be used to compare the efficacy of this compound against the parent compound in a setting that preserves the tumor microenvironment and cellular heterogeneity. nih.gov These advanced models would provide more predictive data on drug response, penetration, and potential resistance mechanisms.

Integration with Multi-Omics Approaches for Systems-Level Understanding

A systems-level understanding of the cellular response to this compound is essential for elucidating its complete mechanism of action. nashbio.com The integration of multi-omics technologies—including transcriptomics, proteomics, and metabolomics—can provide a holistic view of the biological perturbations induced by this novel derivative. researchgate.netnih.gov

Future research should involve comparative multi-omics analysis of cells or tissues treated with eflornithine versus this compound.

Transcriptomics (RNA-seq) would identify changes in gene expression, revealing pathways that are uniquely modulated by the methylated compound.

Proteomics would provide insight into the subsequent changes in protein levels and post-translational modifications.

Metabolomics is critical for confirming the on-target effect on polyamine levels and for discovering unforeseen effects on other metabolic pathways. nih.gov

This integrated approach can help identify novel biomarkers of response and uncover mechanisms of action that would be missed by single-level analyses. multi-omics-drug-discovery.commdpi.com

Table 2: Illustrative Multi-Omics Data Integration Plan

This table outlines a sample research plan for a systems-level analysis of this compound.

Omics Platform Experimental Goal Key Data Output Potential Insights
Transcriptomics Identify differentially expressed genes in neuroblastoma cells post-treatment. Gene expression heatmaps, pathway analysis plots. Uncovering novel signaling pathways affected by N-methylation.
Proteomics Quantify changes in the cellular proteome and phosphoproteome. Volcano plots of protein abundance, kinase activity profiles. Identifying direct or indirect effects on protein stability and signaling cascades.

| Metabolomics | Measure levels of polyamines and other key cellular metabolites. | Metabolite concentration tables, metabolic pathway maps. | Confirming target engagement and identifying off-target metabolic shifts. |

Exploration of this compound as a Tool in Fundamental Cell Biology and Enzyme Mechanism Studies

Novel chemical entities often serve as powerful tools to probe fundamental biological processes. This compound could be instrumental in studying the intricacies of ODC function and the broader polyamine pathway.

Future research should include detailed enzyme kinetic studies to compare the inhibitory mechanism of this compound with that of eflornithine. nih.gov Determining how the N5-methylation affects the rate of irreversible inhibition, binding affinity (Ki), and interaction with the enzyme's active site would provide valuable structure-activity relationship (SAR) data. rsc.org Furthermore, this derivative could be used to investigate the substrate specificity of polyamine transporters and metabolic enzymes, clarifying how N-methylation influences molecular recognition and transport across cellular membranes.

Synergistic Interactions with Other Biochemical Pathway Modulators in Preclinical Research

Combination therapy is a cornerstone of modern pharmacology, and eflornithine has been explored in conjunction with other agents. spandidos-publications.com Investigating the synergistic potential of this compound with other pathway modulators is a promising avenue for future preclinical research.

Studies should be designed to test this compound in combination with a variety of agents, including standard chemotherapeutics, inhibitors of other metabolic pathways (e.g., glycolysis or glutaminolysis), and epigenetic drugs like histone deacetylase (HDAC) inhibitors. nih.govnih.gov The rationale is that the unique properties of the methylated derivative might lead to novel synergistic interactions. For example, if this compound has epigenetic effects, combining it with other epigenetic modulators could yield a powerful therapeutic effect. Preclinical evaluation using isobologram analysis or the Chou-Talalay method would be essential to quantify the nature of these interactions (synergistic, additive, or antagonistic). A patent for eflornithine and its derivatives suggests combinations with a wide range of agents, including retinoids and EGFR inhibitors, providing a basis for such exploratory studies. google.com

Q & A

Basic Research Questions

Q. What are the validated analytical methods for quantifying N5-methyl eflornithine in biological samples, and how are they optimized for reproducibility?

  • Methodological Answer : Reverse-phase HPLC with evaporative light-scattering detection (ELSD) is widely used for enantiomer-specific quantification in plasma, requiring solid-phase extraction to remove matrix interference . Spectrophotometric methods using 1,2-naphthoquinone-4-sulfonate as a chromogenic reagent are validated for active pharmaceutical ingredient (API) purity assessment, with strict adherence to ICH guidelines for accuracy (±2% recovery) and precision (RSD <1.5%) .

Q. How is the IC50 of this compound determined in Trypanosoma brucei bloodstream forms, and what assay design minimizes false positives?

  • Methodological Answer : Alamar blue assays under standardized conditions (e.g., 72-hour incubation, 37°C, 5% CO₂) are employed, with IC50 values calculated using nonlinear regression (e.g., 35 mM for eflornithine alone vs. 4 µM for nifurtimox in combination studies). Inclusion of untreated controls and technical replicates (n=6) reduces variability, while pre-treatment with polyamine pathway inhibitors can validate target engagement .

Q. What in vivo models are appropriate for evaluating this compound’s pharmacokinetics, and how are CNS penetration challenges addressed?

  • Methodological Answer : Murine models with subcutaneous or intraperitoneal administration (e.g., 50 mg/mouse, twice daily for 36 days) are standard. Blood-brain barrier penetration is assessed via LC-MS of cerebrospinal fluid, though eflornithine’s poor CNS bioavailability (<10%) necessitates co-administration with efflux transporter inhibitors .

Advanced Research Questions

Q. How can untargeted metabolomics resolve contradictions in this compound’s mechanism of action when combined with nifurtimox?

  • Methodological Answer : Untargeted LC-MS metabolomics (mzMatch/Ideom pipeline) identifies antagonistic interactions by comparing polyamine pathway intermediates (e.g., spermidine, trypanothione) between monotherapy and combination groups. Key steps:

  • Peak filtering (intensity threshold >3000, CV <20% across replicates).
  • Annotation via KEGG/MetaCyc databases and manual curation to exclude artifacts (e.g., C10H15N3O3S, a nifurtimox metabolite) .
  • Quantification relative to untreated controls reveals paradoxical increases in trypanothione under combination therapy, contradicting assumed synergy .

Q. What molecular mechanisms underlie this compound resistance in Trypanosoma brucei, and how can transporter profiling guide drug optimization?

  • Methodological Answer : Resistant lines (e.g., DFMOR1) show 5-fold reduced drug uptake via ^3H-eflornithine accumulation assays. Genomic PCR identifies deletions in the TbAAT6 amino acid transporter gene (Tb927.8.5450). Functional validation:

  • RNAi knockdown of TbAAT6 in wild-type cells replicates resistance (40.16-fold IC50 increase).
  • Heterologous expression in yeast confirms eflornithine transport kinetics (Km = 12 µM) .

Q. How should researchers design clinical trials to validate this compound combination therapies while addressing ethical and statistical biases?

  • Methodological Answer : For NECT (nifurtimox-eflornithine combination therapy) trials:

  • Sample size : Calculate using a 5% non-inferiority margin, 80% power, and historical melarsoprol mortality (5.9% vs. NECT’s 0.7%).
  • Randomization : Stratify by disease stage (early vs. late CNS involvement) and use block randomization.
  • Ethical compliance : Include DSMB oversight for adverse events (e.g., seizures, neutropenia) and predefine criteria for early termination .

Methodological Considerations for Data Interpretation

Q. How are discrepancies in polyamine depletion kinetics reconciled across studies using this compound?

  • Answer : Inter-study variability arises from differences in:

  • Cell culture conditions : Serum-free media reduce polyamine salvage pathways, amplifying eflornithine’s effect.
  • Time-resolved sampling : LC-MS at 24-hour intervals (vs. endpoint assays) captures transient metabolic adaptations .

Q. What statistical approaches are recommended for analyzing synergistic/antagonistic drug interactions involving this compound?

  • Answer : Use the Bliss independence model or Chou-Talalay combination index (CI):

  • Bliss : ΔE = E₁ + E₂ – E₁E₂, where ΔE >0 indicates synergy.
  • CI : <1 for synergy; >1 for antagonism.
  • Validation : Bootstrap resampling (1000 iterations) to estimate 95% confidence intervals, critical for resolving conflicting reports on eflornithine-nifurtimox interactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.